Ethyl 2-(2-amino-4-bromophenyl)acetate
Description
Contextual Significance of Substituted Phenylacetates in Organic Synthesis
Substituted phenylacetates, the broader family to which Ethyl 2-(2-amino-4-bromophenyl)acetate belongs, are highly versatile building blocks in organic synthesis. guidechem.com The phenylacetic acid core, with its reactive methylene (B1212753) group and carboxylic acid (or ester) functionality, provides a scaffold for constructing more complex molecular architectures. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. guidechem.com
The reactivity of the ester group allows for transformations such as hydrolysis, amidation, and reduction, while the aromatic ring can undergo various substitution reactions. For instance, derivatives of phenylacetic acid are used in the synthesis of kynurenic acid derivatives, which have shown biological activity in neurodegenerative disorders. opentechnicum.com Furthermore, the esterification of precursor acids, such as 4-bromophenylacetic acid with ethanol (B145695), is a common and efficient method to produce these valuable synthetic intermediates. guidechem.comchemicalbook.com The presence of substituents on the phenyl ring dramatically influences the molecule's electronic properties and reactivity, allowing chemists to fine-tune its behavior for specific synthetic goals.
Role of Halogenated and Aminated Aromatic Systems in Advanced Chemical Structures
The incorporation of halogen atoms and amino groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. nih.govjocpr.com Halogens, such as the bromine atom in this compound, significantly impact a molecule's physicochemical properties. researchgate.net They can increase lipophilicity, which affects how a compound is absorbed and distributed in biological systems, and can enhance the binding affinity of a drug to its target through the formation of halogen bonds. tutorchase.com This strategy is widely employed to improve the potency and pharmacokinetic profiles of pharmaceutical leads. nih.govresearchgate.net Aryl halides are also pivotal precursors for cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the construction of complex carbon-carbon bonds. guidechem.com
Similarly, the amino group (-NH₂) is a critical functional group that imparts basicity and can act as a hydrogen bond donor. In many pharmaceutical compounds, the amino group is essential for receptor binding and solubility. The presence of both an amino group and a halogen on the same aromatic ring, as seen in the subject compound, creates a unique electronic environment. The electron-donating nature of the amino group can influence the reactivity of the aromatic ring and adjacent functional groups. This combination of functionalities is often sought in the design of bioactive molecules and advanced materials. Aromatic compounds are frequently found in pharmaceuticals because their rigid, planar structures are ideal for binding to biological targets like proteins and nucleic acids. jocpr.com
Overview of Research Gaps Concerning this compound and Analogues
Despite the established importance of substituted phenylacetates and halo-aminated aromatic compounds, specific research on this compound is notably limited in publicly accessible scientific literature. While synthetic routes and applications for its isomers, such as ethyl 2-(4-bromoanilino)acetate nih.gov and ethyl 2-(4-bromophenyl)acetate nist.govsigmaaldrich.com, are documented, detailed studies focusing on the 2-amino-4-bromo isomer are scarce.
The primary research gap is the absence of comprehensive studies detailing the synthesis, characterization, and reactivity of this compound. Although its precursor, (2-Amino-4-bromophenyl)acetic acid, is commercially available, the specific conditions for its esterification and the subsequent chemical behavior of the resulting ethyl ester have not been extensively explored. bldpharm.com Furthermore, there is a lack of reported applications for this particular molecule. Its unique substitution pattern suggests it could be a valuable intermediate for synthesizing novel heterocyclic compounds or other complex organic structures, yet this potential remains largely untapped. The exploration of its utility in areas like medicinal chemistry or materials science represents a significant opportunity for future research.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| (2-Amino-4-bromophenyl)acetic acid |
| 2-aminoterephthalic acid |
| 3-hydroxy-2-phenyl-4(1H)-quinolinones 7-carboxylic acids |
| 4-bromophenylacetic acid |
| This compound |
| ethyl 2-(4-bromoanilino)acetate |
| Ethyl 2-(4-bromophenyl)acetate |
| kynurenic acid |
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-(2-amino-4-bromophenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,12H2,1H3 |
InChI Key |
USANWHJWZSBAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the highly accurate measurement of an ion's mass, which allows for the determination of its elemental formula. The molecular formula for Ethyl 2-(2-amino-4-bromophenyl)acetate is C₁₀H₁₂BrNO₂. Based on this formula, the theoretical exact mass can be calculated. This high-precision measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, the calculated monoisotopic mass is 257.00514 Da. nih.gov An HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically < 5 ppm), thus confirming the compound's elemental composition.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Monoisotopic Mass | 257.00514 Da |
| Average Mass | 258.113 Da |
Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EIMS)
Both ESI-MS and EIMS are powerful techniques for structural elucidation, providing information on the molecule's fragmentation pathways.
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is particularly useful for generating intact molecular ions, typically protonated species [M+H]⁺. For this compound, the [M+H]⁺ ion would be observed at m/z corresponding to its molecular weight plus the mass of a proton. Further fragmentation induced in the mass spectrometer (MS/MS) would likely involve the loss of the ethyl group (-CH₂CH₃) or the ethoxycarbonyl group (-COOCH₂CH₃).
Electron Ionization (EIMS): EIMS is a higher-energy ionization method that results in more extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule. For this compound, the molecular ion peak (M⁺) would be observed. Common fragmentation patterns for esters include the cleavage of the C-O bond of the ester, leading to the loss of the ethoxy radical (•OCH₂CH₃), and McLafferty rearrangement if structurally possible. The aromatic portion would also lead to characteristic fragments.
While specific experimental ESI-MS and EIMS fragmentation data for this compound are not detailed in the available literature, analysis of its structure allows for the prediction of these likely fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The presence of the aminophenyl group, a chromophore, will result in specific absorption maxima (λ_max). The electronic transitions are typically π → π* and n → π* transitions associated with the benzene (B151609) ring and the non-bonding electrons of the amino and carbonyl groups. The exact position and intensity of these absorption bands are influenced by the substitution pattern on the aromatic ring. For a related compound, ethyl-2-(4-aminophenoxy)acetate, experimental UV/Vis spectra showed two absorption bands at 299 nm and 234 nm. mdpi.com While the substitution pattern is different, similar electronic transitions would be expected for this compound. However, specific experimental λ_max values for this compound are not available in the reviewed literature.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Confirmation
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. Detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, would be obtained. Although crystallographic data for several related bromophenyl and aminophenyl esters have been published, specific experimental SC-XRD data for this compound could not be located in the surveyed scientific literature. mdpi.comiucr.org An SC-XRD study would provide unambiguous confirmation of the substitution pattern on the phenyl ring and the conformation of the ethyl acetate (B1210297) side chain.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, conformational analysis is performed to identify the most stable conformers.
In a study of a related compound, Ethyl 2-(4-aminophenoxy)acetate, the geometry was optimized using the B3LYP/6-31G(d,p) method. mdpi.com The calculated structure showed good agreement with experimental X-ray diffraction data, with minor deviations attributed to crystal packing effects. mdpi.com This suggests that DFT calculations can accurately predict the geometry of similar molecules.
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for Ethyl 2-(4-aminophenoxy)acetate mdpi.com
| Parameter | Experimental (X-ray) | Calculated (DFT) |
|---|---|---|
| Bond Length (Å) | ||
| C1-O1 | 1.373 | 1.369 |
| C4-N1 | 1.401 | 1.391 |
| C7-O2 | 1.205 | 1.218 |
| Bond Angle (°) | ||
| C2-C1-O1 | 118.9 | 119.5 |
| C3-C4-N1 | 120.7 | 120.9 |
| O2-C7-O3 | 124.0 | 123.6 |
The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For 2-(4-Cyanophenylamino) acetic acid, another related compound, the HOMO and LUMO energies were calculated to be -6.2056 eV and -1.2901 eV, respectively, indicating charge transfer within the molecule. researchgate.netnih.gov The analysis of FMOs helps in understanding the electronic transitions and reactivity of the molecule. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Ethyl 2-(4-aminophenoxy)acetate | -5.25 | -0.68 | 4.57 | mdpi.com |
| 2-(4-Cyanophenylamino) acetic acid | -6.2056 | -1.2901 | 4.9155 | researchgate.netnih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally.
In the case of Ethyl 2-(4-aminophenoxy)acetate, TD-DFT calculations were used to assign the experimental UV/Vis spectral bands. mdpi.com The calculations predicted two bands at 286 nm and 226 nm, which corresponded well with the experimental bands at 299 nm and 234 nm. mdpi.com The predicted transitions were assigned to HOMO→LUMO and HOMO→LUMO+2 excitations, respectively. mdpi.com
Table 3: Experimental and Calculated UV/Vis Spectral Data for Ethyl 2-(4-aminophenoxy)acetate mdpi.com
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Assignment |
|---|---|---|---|---|
| 1 | 299 | 286 | 0.068 | HOMO→LUMO (95%) |
| 2 | 234 | 226 | 0.294 | HOMO→LUMO+2 (86%) |
Molecular Interactions and Packing Analysis
Understanding the non-covalent interactions within a crystal lattice is essential for comprehending the solid-state properties of a compound.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.
For Ethyl 2-(4-aminophenoxy)acetate, Hirshfeld analysis revealed that H···H, H···C, and O···H interactions are the major contributors to the molecular packing. mdpi.com In a more complex bromo-substituted compound, ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, the most significant contributions to the crystal packing were from H···H (33.1%), O···H/H···O (16.3%), N···H/H···N (12.1%), Br···H/H···Br (11.5%), and C···H/H···C (10.6%) interactions. nih.gov
Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Related Bromo-Substituted Compounds
| Interaction Type | Contribution (%) for a spiro-oxindole derivative nih.gov | Contribution (%) for an azo dye derivative nih.gov |
|---|---|---|
| H···H | 33.1 | 11.7 |
| O···H/H···O | 16.3 | 12.6 |
| N···H/H···N | 12.1 | - |
| Br···H/H···Br | 11.5 | 20.9 |
| C···H/H···C | 10.6 | 15.2 |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It is used to study charge delocalization and the stabilizing effects of donor-acceptor interactions. The analysis of interactions between filled (donor) and empty (acceptor) orbitals provides insight into the electronic stability of the molecule.
In a study of 2-(4-Cyanophenylamino) acetic acid, NBO analysis was performed to understand the intramolecular charge transfer and delocalization of charge. researchgate.netnih.gov The stabilization energies arising from these interactions are calculated using second-order perturbation theory. For instance, in a study of a functionalized tetrahydropyridine, NBO analysis was used to investigate donor-acceptor interconnections. nih.gov
Advanced Computational Modeling Techniques
Advanced computational modeling has become an indispensable tool for predicting the behavior and properties of molecules, thereby accelerating research and development. Techniques like molecular dynamics simulations and QSPR modeling allow scientists to investigate compounds at an atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment.
For a compound like Ethyl 2-(2-amino-4-bromophenyl)acetate, an MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the trajectory of each atom over a set period, from picoseconds to microseconds or longer.
Hypothetical Research Findings from MD Simulations:
Had such studies been performed and published, researchers would be able to analyze various parameters to understand the compound's dynamic nature. A hypothetical data table summarizing potential findings is presented below.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Simulated Value | Interpretation |
| Simulation Time | 100 ns | The total time the molecular motion was simulated. |
| Solvent | Explicit Water (e.g., TIP3P model) | Mimics an aqueous physiological environment. |
| Temperature | 300 K | Represents standard physiological temperature. |
| Pressure | 1 atm | Represents standard atmospheric pressure. |
| Force Field | e.g., AMBER, CHARMM | A set of parameters used to define the potential energy of the system. |
From the simulation trajectory, one could extract detailed information about the conformational landscape of this compound. This would involve analyzing the rotation around key single bonds, such as the bond connecting the phenyl ring to the acetate (B1210297) group, to identify the most stable and frequently adopted three-dimensional structures. Furthermore, the simulation could reveal the flexibility of different parts of the molecule, such as the ethyl ester tail, and how it interacts with surrounding solvent molecules through hydrogen bonding or other non-covalent interactions. This information is crucial for understanding how the molecule might interact with a biological target, such as a protein's binding site.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models, QSPR studies can predict the properties of new or untested compounds based on their chemical structure, thereby saving time and resources in experimental work.
A QSPR study for this compound would involve a dataset of structurally related compounds with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity). Various molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound in the dataset. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the molecular descriptors to the property of interest.
Illustrative QSPR Model Development:
While no specific QSPR models for this compound were found, the general workflow would be as follows:
Dataset Collection: A set of molecules with structural similarity to this compound and their experimentally determined properties would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset.
Model Building: A statistical model would be created to find the best correlation between the descriptors and the property.
Model Validation: The predictive power of the model would be rigorously tested using external or internal validation techniques.
Hypothetical QSPR Model for Predicting a Physicochemical Property:
Below is an example of what a data table for a hypothetical QSPR model might look like.
Interactive Data Table: Hypothetical QSPR Model Descriptors
| Descriptor Type | Example Descriptor | Contribution to Model |
| Topological | Wiener Index | Describes molecular branching. |
| Electronic | Dipole Moment | Relates to polarity and intermolecular interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity. |
| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |
Such a model, once validated, could be used to predict the properties of this compound without the need for experimental measurement. These predictions are valuable in the early stages of drug development and material design for screening large libraries of virtual compounds.
Reactions at the Ester Moiety
The ester group in this compound is susceptible to nucleophilic acyl substitution, enabling transformations such as hydrolysis, transesterification, amidation, and hydrazide formation.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-amino-4-bromophenyl)acetic acid. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. chemicalbook.com A similar hydrolysis of ethyl p-bromophenylacetate to 4-bromophenylacetic acid is achieved by reacting with 6 N sodium hydroxide solution in 1,4-dioxane at 60°C for 2 hours, followed by acidification to a pH of 1, yielding the carboxylic acid. chemicalbook.com
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed transesterification, the ester is treated with an excess of another alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com Base-catalyzed transesterification involves reacting the ester with an alkoxide. masterorganicchemistry.com For instance, reacting an ethyl ester with methanol (B129727) in the presence of a suitable catalyst can yield the corresponding methyl ester. researchgate.net Supercritical alcohols can also be used for transesterification without the need for a catalyst. researchgate.net
Table 1: Hydrolysis and Transesterification Reactions
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 1. NaOH (aq), Heat 2. H+ | 2-(2-amino-4-bromophenyl)acetic acid | chemicalbook.com |
| Transesterification | R'OH, Acid or Base catalyst | Alkyl 2-(2-amino-4-bromophenyl)acetate | masterorganicchemistry.comresearchgate.net |
Amidation: The ester can be converted into amides by reaction with primary or secondary amines. This aminolysis is often slower than hydrolysis and may require heating or the use of catalysts. Lewis acids can be employed to catalyze the direct amidation of unprotected amino acids. nih.govresearchgate.net Various coupling reagents can also facilitate the formation of the amide bond. organic-chemistry.org
Hydrazide Formation: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of the corresponding acyl hydrazide, 2-(2-amino-4-bromophenyl)acetohydrazide. This transformation is analogous to the synthesis of 2-(4-bromophenyl)acetohydrazide (B3021664), which is prepared by refluxing the corresponding methyl ester with hydrazine hydrate in methanol. nih.gov These hydrazides are useful intermediates for the synthesis of various heterocyclic compounds. fortunejournals.commdpi.com
Table 2: Amidation and Hydrazide Formation
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Amidation | R'R''NH, Heat or Catalyst | 2-(2-amino-4-bromophenyl)-N-(alkyl/aryl)acetamide | nih.govresearchgate.netorganic-chemistry.org |
| Hydrazide Formation | Hydrazine hydrate, Reflux in alcohol | 2-(2-amino-4-bromophenyl)acetohydrazide | nih.gov |
Reactions at the Aromatic Amine Group
The aromatic amine group is a key site for derivatization, allowing for acylation, sulfonylation, diazotization, and condensation reactions.
Acylation: The primary aromatic amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. For example, the amino group can be protected via acetylation using an acetylating agent. google.com This reaction results in the formation of an N-acyl derivative, such as ethyl 2-(2-acetamido-4-bromophenyl)acetate.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or sodium hydroxide, yields the corresponding sulfonamide. The synthesis of related N-sulfonylated compounds often involves the reaction of an amine with a sulfonyl chloride. mdpi.com
Table 3: Acylation and Sulfonylation Reactions
| Reaction | Reagents and Conditions | Product Class | Reference |
|---|---|---|---|
| Acylation | Acyl chloride or Anhydride, Base | N-Acyl derivative | google.com |
| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl derivative | mdpi.com |
The aromatic primary amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt, ethyl 2-(4-bromo-2-diazoniophenyl)acetate, is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, where the diazonium group is replaced by various substituents. organic-chemistry.orgmasterorganicchemistry.comnih.govresearchgate.net
Common transformations include:
Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively. organic-chemistry.orgmasterorganicchemistry.com
Cyanation: Treatment with CuCN yields the corresponding nitrile. masterorganicchemistry.com
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group. organic-chemistry.org
Fluorination: The Balz-Schiemann reaction involves the thermal decomposition of the corresponding tetrafluoroborate salt to introduce a fluorine atom. masterorganicchemistry.com
Table 4: Diazotization and Subsequent Transformations
| Transformation | Reagents and Conditions | Product Substituent | Reference |
|---|---|---|---|
| Chlorination | NaNO₂, HCl, 0-5°C; then CuCl | -Cl | organic-chemistry.orgmasterorganicchemistry.com |
| Bromination | NaNO₂, HBr, 0-5°C; then CuBr | -Br | organic-chemistry.orgmasterorganicchemistry.com |
| Iodination | NaNO₂, H₂SO₄, 0-5°C; then KI | -I | organic-chemistry.orgmasterorganicchemistry.com |
| Cyanation | NaNO₂, HCl, 0-5°C; then CuCN | -CN | masterorganicchemistry.com |
| Hydroxylation | NaNO₂, H₂SO₄, 0-5°C; then H₂O, Heat | -OH | organic-chemistry.org |
The aromatic amine of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). Furthermore, the presence of the adjacent acetate group allows for subsequent intramolecular cyclization reactions, leading to the formation of heterocyclic systems.
A significant application of this reactivity is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. researchgate.netdntb.gov.uajyoungpharm.orgnih.gov The general synthetic route involves the condensation of an o-phenylenediamine derivative with a β-dicarbonyl compound or its equivalent. In the context of this compound, the amino group can react with a carbonyl compound, and the ester moiety can then participate in a cyclization to form a benzodiazepine ring system. For example, condensation with a suitable ketone or aldehyde followed by intramolecular amidation could lead to the formation of a 1,4-benzodiazepin-2-one derivative. Multi-component condensation reactions, such as the Biginelli reaction, which involves an aldehyde, a β-ketoester, and urea or thiourea, demonstrate the utility of these building blocks in constructing complex heterocyclic molecules in a single step. researchgate.net
Table 5: Condensation Reactions with Carbonyl Compounds
| Reactant | Conditions | Product Class | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Acid or Base catalyst | Schiff bases (Imines) | researchgate.net |
| β-Dicarbonyl compounds | Cyclization conditions | 1,4-Benzodiazepine derivatives | researchgate.netdntb.gov.uajyoungpharm.orgnih.gov |
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability (Green Chemistry Principles)
The synthesis of aromatic amines and their derivatives is a cornerstone of industrial chemistry, yet traditional methods often rely on harsh reagents and generate considerable waste. Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to Ethyl 2-(2-amino-4-bromophenyl)acetate.
One promising avenue involves the application of biocatalysis. The use of nitroreductase enzymes, for instance, offers a sustainable alternative to precious-metal-catalyzed hydrogenations for the reduction of nitroaromatic precursors. nih.gov These enzymatic processes can be conducted in aqueous environments at ambient temperature and pressure, significantly reducing energy consumption and avoiding the use of hazardous materials. nih.gov The high chemoselectivity of enzymes can also be advantageous when dealing with multifunctional molecules. nih.gov
Another key principle of green chemistry is the reduction of waste through atom-efficient reactions, often performed in solvent-free conditions or environmentally benign solvents. imist.manih.gov Research into solid-state reactions or the use of recyclable catalysts, such as clay-supported reagents like K10 montmorillonite, could lead to cleaner synthetic protocols. imist.ma One-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel, further align with green chemistry principles by minimizing solvent use and purification steps, as demonstrated in the synthesis of related bioactive compounds. nih.govmdpi.com
| Synthetic Approach | Conventional Method | Potential Green Alternative | Key Green Principles |
| Reduction | Metal hydrides or catalytic hydrogenation with precious metals (e.g., Pd/C) under high pressure. acs.org | Biocatalytic reduction using nitroreductase enzymes. nih.gov | Use of renewable feedstocks (enzymes), safer solvents (water), energy efficiency. nih.govatiner.gr |
| Reaction Conditions | Use of volatile organic solvents (VOCs), potentially hazardous reagents. | Solvent-free reactions (grinding), use of water or recyclable catalysts (e.g., ionic liquids). imist.maresearchgate.netresearchgate.net | Waste prevention, use of safer solvents and auxiliaries. imist.manih.gov |
| Process | Multi-step synthesis with isolation and purification of intermediates. | One-pot, multi-component reactions. mdpi.comresearchgate.net | Atom economy, waste prevention. atiner.gr |
Exploration of Reactivity under Non-Conventional Conditions (e.g., Microwave Irradiation, Flow Chemistry)
Non-conventional energy sources and reaction set-ups can offer significant advantages over traditional batch processing, including accelerated reaction rates, improved yields, and enhanced safety.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. ajrconline.orgresearchgate.net Unlike conventional heating which relies on thermal conductivity, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields. ajrconline.orgresearchgate.net For a molecule like this compound, microwave irradiation could be explored to expedite cyclization reactions, substitutions, or cross-coupling reactions, potentially leading to the rapid synthesis of novel heterocyclic libraries. nih.govnih.gov
Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to better reproducibility and scalability. acs.org For reactions involving hazardous intermediates or highly exothermic processes, flow chemistry provides significant safety benefits by minimizing the volume of reactive material at any given time. uc.pt The synthesis of aniline (B41778) derivatives and their subsequent transformations could be seamlessly integrated into a multi-step flow process, enabling automated synthesis and purification without the need for isolating intermediates. acs.orguc.pt
| Technique | Principle | Potential Advantages for this compound |
| Microwave Irradiation | Rapid, uniform heating via direct coupling with polar molecules. psu.edu | Accelerated reaction rates (minutes vs. hours), improved yields, cleaner product profiles, rapid library synthesis. ajrconline.orgresearchgate.net |
| Flow Chemistry | Reactions occur in a continuous stream within a reactor. acs.org | Enhanced safety, precise control over reaction conditions, improved scalability and reproducibility, potential for multi-step automated synthesis. acs.orguc.pt |
Investigation of Material Science Applications (e.g., as building blocks for functional polymers, optoelectronic materials)
The unique structure of this compound makes it an attractive building block for the synthesis of advanced functional materials.
Functional Polymers: Polyanilines (PANIs) are a well-known class of conducting polymers with diverse applications in areas like energy storage, sensors, and anti-corrosion coatings. nih.govrsc.org The properties of PANI can be finely tuned by introducing substituents onto the aniline monomer. rsc.orgrsc.org this compound could serve as a functionalized monomer for creating novel PANI derivatives. The ethyl acetate (B1210297) group could enhance solubility in common organic solvents, facilitating processing and film formation. rsc.org The bromine atom offers a site for post-polymerization modification via cross-coupling reactions, allowing for the grafting of other functional groups to further tailor the polymer's properties. mdpi.com The electronic and steric effects of these substituents can significantly alter the resulting polymer's conductivity, electrochemical stability, and sensor capabilities. rsc.org
Optoelectronic Materials: The electronic properties of conjugated polymers are central to their use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. rsc.org The incorporation of heavy atoms like bromine into a polymer backbone is known to influence photophysical properties, such as intersystem crossing, which can be relevant for applications in phosphorescent OLEDs. Bromination of PANI has been shown to alter its electronic structure and conductivity. researchgate.net By polymerizing this compound or using it as a precursor for more complex conjugated systems, it may be possible to develop new materials with tailored band gaps and light-emitting characteristics. ijseas.comnih.gov The amino and ester functionalities also provide handles for creating more complex, multi-component systems for advanced electronic applications.
Advanced Mechanistic Studies of Key Transformations Involving the Compound
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The multifunctional nature of this compound presents numerous opportunities for advanced mechanistic investigations.
Cyclization Reactions: The compound is a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures, which are prevalent scaffolds in pharmaceuticals and materials science. rsc.orgmdpi.commdpi.com For example, palladium-catalyzed dearomative cyclization is a powerful method for constructing fused polycyclic skeletons. acs.org Mechanistic studies could employ a combination of kinetic analysis, isotopic labeling, and computational modeling (DFT) to elucidate the pathways of such cyclizations. Understanding the role of the bromine and amino substituents in directing the regioselectivity and stereoselectivity of these reactions would be of significant value. mdpi.com
Electrochemical Transformations: The electrochemical oxidation of anilines has been extensively studied and is known to proceed via radical cation intermediates. mdpi.com Investigating the electrochemical behavior of this compound could reveal new synthetic pathways. Mechanistic studies would focus on identifying the intermediates and products formed under various electrochemical conditions, potentially leading to novel methods for polymerization or the synthesis of complex dimers and oligomers. mdpi.com
Photochemical Reactivity: The presence of the bromo-aryl moiety suggests potential for photochemical reactions. For instance, visible-light-mediated radical cascade reactions are a modern tool for organic synthesis. beilstein-journals.org Mechanistic studies could explore the potential for photoinduced C-Br bond cleavage or participation in photoredox catalytic cycles to initiate radical cyclizations or cross-coupling reactions, offering mild and selective methods for further functionalization.
Q & A
Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-(2-amino-4-bromophenyl)acetate, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, bromophenylacetic acid derivatives (e.g., 4-bromophenylacetic acid, F.W. 215.04, mp: 114–117°C) can be esterified using ethanol under acidic catalysis . Purification involves recrystallization (using solvents like ethyl acetate/hexane) or column chromatography (silica gel, eluent polarity adjusted based on Rf values). Melting point verification (e.g., 29–31°C for the ethyl ester derivative) and HPLC analysis (≥98% purity) are critical for quality control .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with arylboronic acids requires anhydrous conditions (e.g., Pd(PPh), NaCO, DMF/HO) . Monitor reaction progress via TLC (silica, UV-active spots) and isolate products via extraction (ethyl acetate/water).
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound derivatives be resolved?
- Methodological Answer : Use SHELX suite (e.g., SHELXL for refinement) to resolve anisotropic displacement ellipsoids and hydrogen bonding ambiguities . Validate structures using CIF checkers (e.g., PLATON) to flag outliers in bond lengths/angles (e.g., C-Br bond ~1.89 Å) . For twinned crystals, employ twin refinement protocols in WinGX .
Q. What experimental strategies mitigate conflicting spectral data in structural elucidation?
- Methodological Answer :
- Contradiction Analysis : Compare NMR integrals (e.g., aromatic vs. aliphatic protons) with computational predictions (DFT-based tools like Gaussian).
- X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., para-bromo vs. ortho-bromo isomers) using single-crystal data (space group P21/c, monoclinic system, a = 12.5022 Å, β = 93.573°) .
- Mass Spectrometry Cross-Validation : Match isotopic patterns (e.g., ratio) with theoretical distributions .
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd 0.5–5 mol%) to identify optimal parameters .
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track esterification progress and intermediate stability .
- Thermodynamic Data : Reference NIST thermochemical tables (e.g., ethyl acetate’s proton affinity: 835.7 kJ/mol) to predict equilibrium shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
